(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Description
Properties
Molecular Formula |
C24H30N4O7 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-26-12-8-13(27(2)3)10-6-9-7-11-17(28(4)5)20(31)16(23(25)34)22(33)24(11,35)21(32)14(9)19(30)15(10)18(12)29/h8-9,11,17,26,29-30,33,35H,6-7H2,1-5H3,(H2,25,34)/t9-,11-,17-,24-/m0/s1 |
InChI Key |
NLPNEYDRKDNTGJ-ITMRBWJXSA-N |
Isomeric SMILES |
CNC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Canonical SMILES |
CNC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other tetracycline derivatives are summarized below, with key distinctions highlighted.
Structural Analogues and Substituent Effects
Computational and Bioactivity Comparisons
- Chemical Similarity: Tanimoto coefficients (e.g., Morgan fingerprints) and Murcko scaffolds () indicate moderate similarity (~60–70%) to 9-amino-doxycycline and minocycline, primarily due to shared hydroxyl and dimethylamino groups . Aglaithioduline () demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting that minor substituent changes significantly alter target specificity.
- Docking Affinity: The methylamino group at position 9 may interact with ribosomal protein S7 residues, improving binding compared to dimethylamino analogs (). Hydroxyl groups at 1, 10, and 11 enhance hydrogen bonding with the 16S rRNA, as seen in doxycycline derivatives ().
Preparation Methods
Starting Material and Core Functionalization
The tetracene core is typically prepared or purchased as a precursor such as 5,12-bis((trimethylsilyl)ethynyl)tetracene or tetracene itself. The starting tetracene can undergo selective oxidation to introduce keto and hydroxyl groups at desired ring positions.
Oxidation to Tetracenequinones:
Cobalt(II) tetraphenylporphyrin (CoTPP) catalyzed oxidation with phenyliodine(III) sulfate is used to convert tetracene to 5,12-tetracenequinone with high yield (~77%).Further Hydroxylation:
Subsequent hydroxylation to dihydroxy-tetracenequinones is more challenging and requires careful selection of oxidants and conditions to avoid overoxidation or decomposition.
Amination and Hydroxylation
The introduction of dimethylamino and methylamino groups at positions 4, 7, and 9 involves:
Nitration of amino precursors:
For example, nitration of doxycycline derivatives under acidic conditions with sodium nitrate in sulfuric acid yields nitro intermediates.Reduction of Nitro to Amino:
Catalytic hydrogenation (e.g., PtO2 under hydrogen atmosphere) converts nitro groups to amino groups.Amide Formation:
Coupling of amino groups with carboxylic acids (e.g., myristic acid) using coupling agents like HBTU and bases such as N-methylmorpholine (NMM) in mixed solvents (DCM/DMF) yields carboxamide functionalities.
Protection and Functional Group Manipulations
Protection of hydroquinone intermediates as silyl ethers or boronate esters facilitates selective transformations like olefination or methyl ketone introduction.
One-pot multi-step procedures involving sonication with zinc powder and trimethylsilyl chloride (TMSCl) enable the formation of fully protected bis-hydroquinones, which can then be elaborated further.
Desilylation and Carboxylation
Desilylation of trimethylsilyl-ethynyl groups using cesium fluoride in the presence of CO2 introduces carboxylate groups at the ethynyl termini, forming bis-carboxylate capped tetracene derivatives.
Protonation or methylation of these carboxylates yields bis-carboxylic acids or bis-methyl esters, respectively, allowing control over solubility and aggregation properties.
Representative Synthetic Scheme
Comprehensive Research Findings
The oxidation steps are critical to establish the quinone and hydroxyl functionalities at precise ring positions, which influence the biological activity and chemical reactivity of the final compound.
The nitration and subsequent reduction steps enable selective introduction of amino substituents, which are further derivatized to methylamino and dimethylamino groups by alkylation or amide bond formation.
The use of coupling agents such as HBTU in amide bond formation is effective for attaching long-chain acyl groups to amino sites, enhancing compound stability and solubility.
Desilylation under fluoride ion conditions in the presence of CO2 is a mild and efficient method to introduce carboxylate groups on ethynyl-substituted tetracenes, enabling further functionalization.
Protection strategies involving silyl and boronate groups are essential to prevent unwanted side reactions during multi-step syntheses.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Tetracene or 5,12-bis(trimethylsilyl)ethynyl-tetracene |
| Key Oxidant | CoTPP, Phenyliodine(III) sulfate |
| Amination Method | Nitration (NaNO3/H2SO4), reduction (PtO2/H2) |
| Amide Coupling | HBTU, NMM, DCM/DMF, room temp, 72 h |
| Desilylation Agent | Cesium fluoride (CsF) |
| Carboxylation Atmosphere | CO2 |
| Protection Groups | Trimethylsilyl (TMS), boronate esters |
| Reaction Times | 2–72 hours depending on step |
| Yields | 70–80% for key oxidation and coupling steps |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis involves multi-step processes, including core tetracyclic structure formation, functional group introduction (e.g., dimethylamino, hydroxyl), and final modifications. Critical steps include:
- Catalyst selection (e.g., transition metals for regioselective reactions).
- Temperature/pressure control to minimize side reactions (e.g., epimerization at stereocenters).
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound from byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : 1H/13C NMR for stereochemical confirmation (e.g., coupling constants for axial/equatorial protons). 2D NMR (COSY, NOESY) resolves overlapping signals in the tetracyclic core .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z vs. calculated for C22H24N2O8: 444.4 g/mol) .
- X-ray crystallography : For absolute configuration determination, particularly for disputed stereocenters .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Hydrogen bonding analysis : Monitor hydrogen bond donors (5) and acceptors (10) via IR spectroscopy to predict degradation pathways (e.g., keto-enol tautomerization) .
- Accelerated stability studies : Expose the compound to varying pH (2–9), temperature (40–60°C), and light. Use HPLC to quantify degradation products (e.g., quinone formation from oxidation) .
Advanced Research Questions
Q. How can experimental design elucidate the role of specific functional groups in antimicrobial activity?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified groups (e.g., replace dimethylamino with ethylamino) and compare MIC values against Gram-positive/-negative bacteria.
- Molecular docking : Use software like AutoDock Vina to simulate interactions between the carboxamide group and bacterial ribosomes (30S subunit), guided by tetracycline-class antibiotic frameworks .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
- Standardized assays : Adhere to CLSI guidelines for broth microdilution to ensure reproducibility.
- Stereochemical validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) to rule out inactive stereoisomers .
- Orthogonal assays : Compare time-kill kinetics with MIC data to distinguish bacteriostatic vs. bactericidal effects .
Q. How can computational modeling predict non-covalent interactions with biological targets?
- Density Functional Theory (DFT) : Calculate binding energies for interactions between hydroxyl groups and Mg²+ ions in ribosomal RNA .
- Molecular dynamics simulations : Simulate solvent effects (e.g., water molecules mediating hydrogen bonds) to refine docking predictions .
Q. What strategies optimize solubility and bioavailability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
